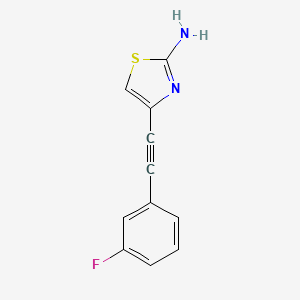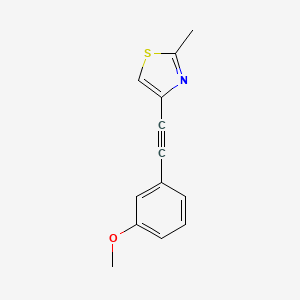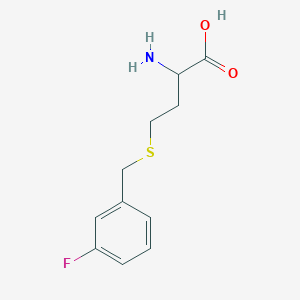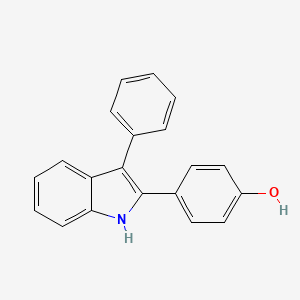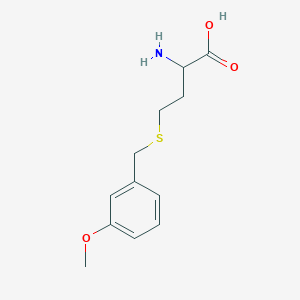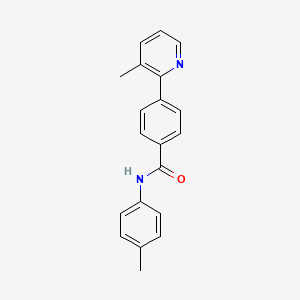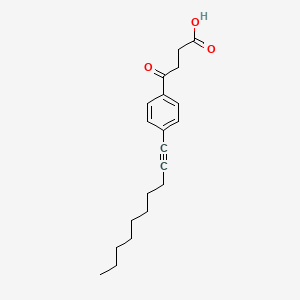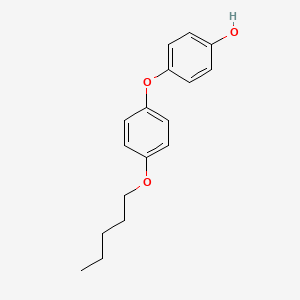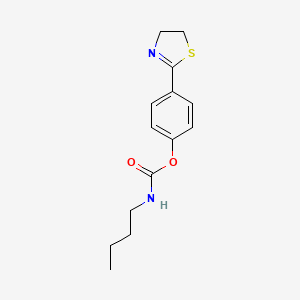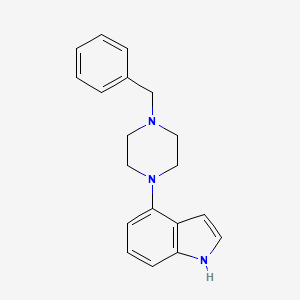
4-(4-Benzyl-piperazin-1-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールは、インドール誘導体のクラスに属する化学化合物です。インドール誘導体は、その幅広い生物活性で知られており、しばしば医薬品化学で医薬品開発に使用されます。
2. 製法
合成経路と反応条件
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールの合成は、通常、以下の手順を含みます。
インドール環の形成: インドール環は、フェニルヒドラジンとアルデヒドまたはケトンとの反応を含むフィッシャーインドール合成などのさまざまな方法によって合成できます。
ピペラジン部分の付加: ピペラジン環は、求核置換反応によって導入できます。例えば、1-ベンジルピペラジンを適切なインドール誘導体と塩基性条件下で反応させると、目的の化合物が生成されます。
工業生産方法
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールの工業生産は、上記で述べた合成経路の最適化されたバージョンを伴う場合があります。これらの方法は、化合物をより大量に生産するためにスケールアップされ、高い収率と純度が確保されます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために注意深く制御されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-piperazin-1-yl)-1H-indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 1-benzylpiperazine can be reacted with an appropriate indole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
反応の種類
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: ハロゲン化溶媒と水酸化ナトリウムや炭酸カリウムなどの塩基。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
4. 科学研究の用途
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールは、以下を含むいくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気における治療薬としての可能性について調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
4-(4-Benzyl-piperazin-1-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、受容体や酵素に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。例えば、疾患経路に関与する特定の酵素を阻害したり、治療反応を引き起こす受容体を活性化したりする可能性があります。
類似化合物との比較
類似化合物
- 4-(4-ベンジル-ピペラジン-1-イル)-3-ニトロ-1-フェニル-1H-キノリン-2-オン
- (4-ベンジル-ピペラジン-1-イル)-(1-(4-ニトロ-フェニル)-エチリデン)-アミン
- 1-(1-ベンジル-ピペリジン-4-イル)-ピペラジン
独自性
4-(4-ベンジル-ピペラジン-1-イル)-1H-インドールは、インドール環やベンジル-ピペラジン部分などの特定の構造的特徴により、独自です。
特性
分子式 |
C19H21N3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
4-(4-benzylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C19H21N3/c1-2-5-16(6-3-1)15-21-11-13-22(14-12-21)19-8-4-7-18-17(19)9-10-20-18/h1-10,20H,11-15H2 |
InChIキー |
JLZIBIQTDGMAFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC4=C3C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



